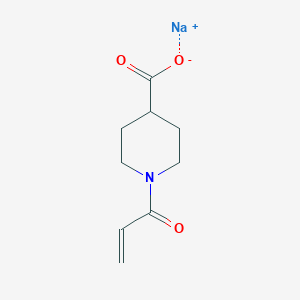

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

Description

The exact mass of the compound Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;1-prop-2-enoylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.Na/c1-2-8(11)10-5-3-7(4-6-10)9(12)13;/h2,7H,1,3-6H2,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHKNPJXQZZEAI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-89-3 | |

| Record name | sodium 1-(prop-2-enoyl)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

An In-depth Technical Guide to Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate, a specialized chemical compound of interest in advanced materials and pharmaceutical development. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, characterization, and potential applications, grounding all information in established chemical principles.

Core Molecular Identity and Physicochemical Properties

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), featuring an acryloyl group attached to the piperidine nitrogen.[1] This structure combines a rigid heterocyclic scaffold, a common motif in medicinal chemistry, with a reactive vinyl group, making it a valuable monomer for polymerization and a versatile building block in organic synthesis.

Chemical Structure and Molecular Formula

The compound consists of a piperidine ring functionalized at the 1-position with a prop-2-enoyl (acryloyl) group and at the 4-position with a sodium carboxylate group.

-

Molecular Formula : C₉H₁₂NNaO₃[2]

-

Parent Acid : 1-(prop-2-enoyl)piperidine-4-carboxylic acid (CAS: 109486-01-3)[4]

Caption: Chemical structure of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of the compound.

| Property | Value | Source(s) |

| Molecular Weight | 205.19 g/mol | [2] |

| Monoisotopic Mass | 183.08954 Da (for the parent acid) | [5] |

| SMILES | C=CC(=O)N1CCC(CC1)C(=O)[O-].[Na+] | |

| InChI Key | XBUIBIHOIQNJQG-UHFFFAOYSA-N | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Synthesis Protocol and Mechanistic Rationale

While specific literature on the synthesis of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is sparse, a robust and logical pathway can be designed based on fundamental organic reactions. The proposed synthesis is a two-step process starting from the commercially available Piperidine-4-carboxylic acid.

Experimental Workflow Diagram

Caption: Proposed two-step synthesis workflow.

Step-by-Step Synthesis Methodology

Step 1: Synthesis of 1-(prop-2-enoyl)piperidine-4-carboxylic acid (Parent Acid)

This step involves the N-acylation of piperidine-4-carboxylic acid with acryloyl chloride. A base is crucial to neutralize the HCl byproduct, preventing the protonation of the piperidine nitrogen, which would render it unreactive.

-

Preparation : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), suspend piperidine-4-carboxylic acid (1 equivalent) in a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition : Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the suspension. The second equivalent is necessary to deprotonate the carboxylic acid, enhancing its solubility and preventing side reactions.

-

Acylation : Cool the mixture to 0°C in an ice bath. Add acryloyl chloride (1.1 equivalents) dropwise via a syringe. The reaction is exothermic, and maintaining a low temperature is critical to prevent polymerization of the acryloyl chloride and minimize side reactions.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

-

Workup and Purification : Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute HCl (to remove excess base), water, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the pure parent acid.

Step 2: Formation of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

This is a standard acid-base neutralization reaction.

-

Dissolution : Dissolve the purified 1-(prop-2-enoyl)piperidine-4-carboxylic acid (1 equivalent) in a minimal amount of ethanol or methanol.

-

Titration : Add a stoichiometric amount (1.0 equivalent) of aqueous sodium hydroxide (e.g., 1 M solution) dropwise while stirring. The pH of the solution should be monitored and adjusted to approximately 7.0.

-

Isolation : The solvent is removed in vacuo to yield the sodium salt. The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane to remove any residual organic impurities and then dried under high vacuum.

Analytical Characterization

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the final product.

| Analytical Technique | Expected Observations |

| ¹H NMR (in D₂O) | - Vinyl Protons : Three distinct signals in the 5.5-7.0 ppm range, characteristic of the acryloyl group (a doublet of doublets, and two doublets).- Piperidine Protons : A series of multiplets in the 1.5-4.5 ppm range corresponding to the axial and equatorial protons of the piperidine ring. |

| ¹³C NMR (in D₂O) | - Carbonyl Carbons : Two signals in the 165-180 ppm range for the amide and carboxylate carbons.- Vinyl Carbons : Two signals in the 125-135 ppm range.- Piperidine Carbons : Signals in the 25-50 ppm range. |

| FT-IR (ATR) | - Amide C=O Stretch : A strong absorption band around 1620-1660 cm⁻¹.- Carboxylate Stretch : A strong, broad absorption band around 1550-1610 cm⁻¹.- C=C Stretch : A band around 1630 cm⁻¹, often overlapping with the amide carbonyl. |

| Mass Spectrometry (ESI-) | The mass spectrum should show a prominent peak corresponding to the mass of the anionic form (C₉H₁₂NO₃⁻) at an m/z of approximately 182.08.[5] |

Applications and Future Research Directions

The unique bifunctional nature of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate makes it a molecule of significant interest for materials science and medicinal chemistry.

-

Polymer Chemistry : The terminal acryloyl group is readily polymerizable via free-radical or controlled radical polymerization (e.g., RAFT, ATRP). This allows for the creation of functional polymers and hydrogels. The pendant piperidine-carboxylate group can impart pH-responsiveness, hydrophilicity, and a potential point for conjugating drugs or targeting ligands, making these materials excellent candidates for controlled drug delivery systems.

-

Medicinal Chemistry : The piperidine-4-carboxylate scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous CNS-active agents and other therapeutics.[1] This compound can serve as a key building block or fragment for synthesizing more complex molecules. The acryloyl group can act as a Michael acceptor, enabling its use in the development of covalent inhibitors or as a handle for bioconjugation.

-

PROTACs and Targeted Therapies : The structure is suitable for use as a linker component in the design of Proteolysis Targeting Chimeras (PROTACs). The piperidine core provides a rigid, non-aromatic spacer, and the carboxylate group offers a convenient attachment point for linking to a warhead or an E3 ligase-binding moiety.

References

-

PubChem. (n.d.). 1-prop-2-enoylpiperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reagent Instruments Net. (n.d.). sodium 1-(prop-2-enoyl)piperidine-4-carboxylate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Retrieved from [Link]

-

ResearchGate. (2012). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

NIH. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. 1423031-89-3|Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. sodium 1-(prop-2-enoyl)piperidine-4-carboxylate | 1423031-89-3 [chemicalbook.com]

- 4. 109486-01-3|1-Acryloylpiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate (C9H13NO3) [pubchemlite.lcsb.uni.lu]

Physicochemical properties of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate in aqueous solutions

An In-Depth Technical Guide to the Physicochemical Properties of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate in Aqueous Solutions

Introduction

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is a molecule of significant interest in the fields of polymer chemistry and drug delivery. Its unique structure, combining a reactive acryloyl group, a hydrophilic sodium carboxylate, and a piperidine core, positions it as a versatile monomer for the synthesis of functional polymers and hydrogels. The aqueous solution behavior of this compound is critical to its application, governing its polymerization kinetics, solubility, and interaction with biological systems. This guide provides a comprehensive overview of its key physicochemical properties, underpinned by established scientific principles and detailed experimental protocols for their characterization.

The molecule can be deconstructed into three key functional components, each contributing to its overall physicochemical profile:

-

Sodium Carboxylate: This ionic group confers high aqueous solubility and makes the molecule's behavior pH-dependent.

-

Piperidine Ring: A saturated heterocyclic moiety that provides a semi-rigid scaffold and influences the molecule's lipophilicity and potential for specific interactions.

-

Acryloyl Group: A reactive α,β-unsaturated carbonyl system that is susceptible to polymerization and nucleophilic addition, dictating the monomer's utility and its stability.

Understanding the interplay of these groups in an aqueous environment is paramount for researchers and developers aiming to harness the potential of this compound.

Synthesis and Structural Elucidation

The synthesis of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate can be logically achieved through the acylation of a piperidine-4-carboxylate precursor. A generalized, robust workflow for its synthesis and subsequent structural verification is outlined below.

Proposed Synthetic Workflow

A common and efficient route involves the reaction of a piperidine-4-carboxylate salt with acryloyl chloride under basic conditions.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve sodium piperidine-4-carboxylate in an appropriate aqueous or mixed solvent system and cool in an ice bath.

-

Acylation: Add acryloyl chloride dropwise to the cooled solution while maintaining a basic pH with the concurrent addition of a base like sodium hydroxide to neutralize the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction and perform necessary extractions to remove unreacted starting materials.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain the final product.

Structural Elucidation

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the vinyl protons of the acryloyl group, and distinct resonances for the axial and equatorial protons of the piperidine ring. |

| ¹³C NMR | Resonances for the carboxylate carbon, amide carbonyl carbon, and the vinyl carbons. |

| FTIR | Characteristic absorption bands for the amide C=O stretch, the carboxylate C=O stretch, and the C=C double bond of the acryloyl group. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the compound. |

Physicochemical Properties in Aqueous Solution

The behavior of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate in water is multifaceted. As a salt of a weak acid, its properties are heavily influenced by solution pH, concentration, and temperature.

Aqueous Solubility

The presence of the sodium carboxylate group suggests high intrinsic aqueous solubility. However, the overall solubility is a balance between the hydrophilic carboxylate and the more lipophilic N-acryloyl piperidine structure. The solubility can be influenced by the common ion effect and the pH of the medium.[1][2] Salt formation is a primary strategy to improve the solubility of ionizable compounds.[3]

Thermodynamic solubility represents the true equilibrium concentration of the compound in a saturated solution.[4]

Caption: Workflow for determining thermodynamic solubility.

-

Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2 to 10).

-

Equilibration: Add an excess of the solid compound to each buffer solution in sealed vials. Equilibrate the slurries at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV.[5]

-

Solid Phase Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to confirm that the solid form has not changed during the experiment.[4]

Acid-Base Properties (pKa Determination)

The pKa value is critical for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, reactivity, and biological interactions. The primary ionizable group is the carboxylic acid. The pKa can be accurately determined using potentiometric titration.[6][7]

-

Solution Preparation: Prepare a solution of the compound of known concentration in deionized water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the carboxylate has been protonated (or deprotonated).[8] This corresponds to the inflection point of the titration curve.

Stability in Aqueous Solution

The acryloyl group, being an acrylic ester derivative, is susceptible to hydrolysis, especially under strongly acidic or alkaline conditions, which would cleave the acryloyl group from the piperidine ring.[9] Additionally, the vinyl group can undergo spontaneous polymerization, which can be initiated by heat, light, or contaminants.[10][11]

-

Sample Preparation: Prepare solutions of the compound in buffers at various pH values (e.g., acidic, neutral, basic).

-

Incubation: Store the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C) and protect from light.

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.

-

Quantification: Analyze the samples by HPLC to quantify the remaining parent compound and identify any major degradation products.

-

Kinetics: Determine the degradation rate constant at each condition by plotting the concentration of the parent compound versus time.

Potential for Self-Assembly and Polymerization

The acryloyl moiety makes the molecule a monomer capable of undergoing free-radical polymerization to form poly(sodium 1-(prop-2-enoyl)piperidine-4-carboxylate). This is a key reactive property for its use in creating polymers.[12][13] In solution, this polymerization can be initiated by thermal or chemical initiators.[14] To prevent premature polymerization during storage, inhibitors are typically added.[15][16]

Amphiphilic molecules can self-assemble in aqueous solution to form micelles above a certain concentration, known as the Critical Micelle Concentration (CMC).[17][18] While the sodium carboxylate head is strongly hydrophilic, the N-acryloyl piperidine portion possesses some hydrophobic character. This amphiphilicity could potentially lead to micelle formation, especially if the molecule is part of a larger copolymer structure.[19][20]

-

Solution Preparation: Prepare a series of aqueous solutions of the compound with increasing concentrations.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the concentration. The CMC is identified as the point where the surface tension abruptly stops decreasing and plateaus. This inflection point indicates the formation of micelles.

Summary of Key Physicochemical Parameters

The following table summarizes the critical physicochemical properties of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate and the standard methods for their determination.

| Property | Description | Key Influencing Factors | Standard Determination Method |

| Aqueous Solubility | The maximum concentration that can be dissolved in water at equilibrium. | pH, Temperature, Ionic Strength | Shake-Flask Method with HPLC Quantification[1][4] |

| pKa | The acid dissociation constant of the carboxylic acid group. | Temperature, Co-solvents | Potentiometric Titration[7][8] |

| Chemical Stability | Susceptibility to degradation, primarily via hydrolysis of the acryloyl group. | pH, Temperature, Light | HPLC Stability-Indicating Assay[9] |

| Polymerization | The ability to form a polymer via the reaction of the acryloyl group. | Initiators, Inhibitors, Temperature | Viscometry, Gel Permeation Chromatography (GPC) |

| CMC (if applicable) | The concentration at which self-assembly into micelles occurs. | Temperature, Ionic Strength | Tensiometry, Light Scattering[17] |

Conclusion

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is a functionalized monomer with a rich physicochemical profile in aqueous solutions. Its high solubility, pH-dependent behavior, and propensity for polymerization make it a valuable building block for advanced materials. A thorough characterization of its solubility, pKa, stability, and solution behavior, using the protocols detailed in this guide, is essential for its effective and reliable application in research and development. The interplay between its ionic, reactive, and structural components provides a versatile platform for the design of novel polymers with tailored properties for a wide range of scientific and industrial applications.

References

- Serajuddin, A. T. (2007). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 96(3), 534-547.

- Serajuddin, A. T. (2007). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. PubMed.

- Zhang, L., et al. (2017). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Molecules, 22(10), 1649.

- Pion Inc. Measuring the solubility of salts of basic drugs. Pion Inc.

- Pandey, P., et al. (2021). Influence of Salt Concentration on Hydrated Polymer Relative Permittivity and State of Water Properties. Macromolecules, 54(2), 947-959.

- Raytor. (2026).

- APEC Water. Do polyelectrolyte type chemicals from weak or strong electrolytes in solution?

- Al-Nemrawi, N. K., & Al-Akayleh, F. (2022).

- Stahl, P. H., & Nakano, M. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Salts, 1-14.

- PolySciTech. Polymer Micelles. PolySciTech.

- Völgyi, G., et al. (2011). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 687-703.

- Benchchem. Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. Benchchem.

- Wikipedia. Polymer electrolytes. Wikipedia.

- Wang, H., et al. (2016). Water-soluble fullerene-functionalized polymer micelles for efficient aqueous-processed conductive devices. Polymer Chemistry, 7(3), 635-645.

- Encyclopedia of Polymer Science and Technology. (2002). Acrylic Ester Polymers. John Wiley & Sons, Inc.

- Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog.

- Ghaferi, M., et al. (2025). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery. Pharmaceutics, 17(10), 2543.

- Wikipedia. Micelle. Wikipedia.

- Nuoer. AM Aqueous Solution (Acrylamide) Manufacturer. Nuoer.

- Becker, H. (2004). Stabilization of Acrylic Esters. Chemical Engineering & Technology, 27(10), 1122-1126.

- ChemicalBook. sodium 1-(prop-2-enoyl)

- TIJER.org. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. TIJER.org.

- Rojas-Nunez, J., et al. (2021). Effect of Coordination Behavior in Polymer Electrolytes for Sodium-Ion Conduction: A Molecular Dynamics Study of Poly(ethylene oxide) and Poly(tetrahydrofuran). Macromolecules, 54(16), 7685-7696.

- da Silva, M. A., et al. (2015). Synthesis of polyacrylamide in aqueous solution: solubility.

- Wang, L., et al. (2016). Aqueous solution polymerization of acrylamide: a pilot-scale study.

- Doyle, E. K., et al. (2021). The Impact of Absorbed Solvent on the Performance of Solid Polymer Electrolytes for Use in Solid-State Lithium Batteries. Frontiers in Energy Research, 9, 645973.

- Wang, L., et al. (2016).

- Al-Hussainy, A. F. (2018). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory.

- Doc Brown's Chemistry. Factors affecting the value of pKa Ka of carboxylic acids. Doc Brown's Chemistry.

- CAMEO Chemicals - NOAA.

- Gantrade.

- BYJU'S.

- Al-Hussainy, A. F. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 2(4), 1-8.

- Vo, C. D., et al. (2014). RAFT Homo and Copolymerization of N-Acryloyl-morpholine, Piperidine, and Azocane and Their Self-Assembled Structures. Journal of Polymer Science Part A: Polymer Chemistry, 52(18), 2633-2642.

- Akiyama, Y., et al. (2021). Synthesis and characterization of new temperature-responsive polymers, poly(N-acryloylpiperidine)

- Bapat, A. P., et al. (2018). Controlled Radical Polymerization of N-Acryloylglycinamide and UCST-Type Phase Transition of the Polymers. Biomacromolecules, 19(7), 2673-2681.

Sources

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. raytor.com [raytor.com]

- 5. biosynce.com [biosynce.com]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 10. AM Aqueous Solution (Acrylamide) Manufacturer | Nuoer – Nuoer [nuoer.com]

- 11. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. tijer.org [tijer.org]

- 13. atlantis-press.com [atlantis-press.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. gantrade.com [gantrade.com]

- 17. A Review of Polymeric Micelles and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Micelle - Wikipedia [en.wikipedia.org]

- 19. Polymer Micelles [polymermicelles.com]

- 20. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile and pKa Values of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

Introduction

In the landscape of modern drug development, a comprehensive understanding of a molecule's physicochemical properties is paramount to its successful translation from a promising candidate to a therapeutic reality. Among these properties, the aqueous solubility and ionization constant (pKa) of an active pharmaceutical ingredient (API) are foundational pillars that dictate its biopharmaceutical behavior.[1] This guide provides a detailed technical exploration of the solubility profile and pKa values of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate, a molecule of interest for its potential therapeutic applications.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this and similar chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles.

The Pivotal Role of Solubility and pKa in Drug Development

The extent to which a drug dissolves in an aqueous environment (solubility) and its state of ionization at different pH values (governed by its pKa) profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

-

Solubility directly impacts the bioavailability of an orally administered drug. For a drug to be absorbed through the gastrointestinal tract, it must first be in solution.[3] Poor aqueous solubility is a leading cause of failure for many new drug candidates.[4]

-

pKa determines the degree of ionization of a drug at a given pH. The ionization state affects a drug's ability to permeate biological membranes, as the non-ionized form is generally more lipid-soluble and can more readily cross cell membranes.[5][6] The pKa also governs the drug's solubility, as the ionized form is typically more water-soluble.[2]

The interplay between these two parameters is critical. For instance, a weakly acidic drug will be more soluble in the higher pH of the intestine but better absorbed in the lower pH of the stomach where it is less ionized.[3] Therefore, a thorough characterization of the pH-solubility profile and pKa values is an indispensable step in preclinical development.

Predicted Physicochemical Properties of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

Given the chemical structure of 1-(prop-2-enoyl)piperidine-4-carboxylic acid (the conjugate acid of the sodium salt), we can predict the presence of two ionizable functional groups: a carboxylic acid and a tertiary amine within the piperidine ring.

-

The carboxylic acid group is expected to have a pKa in the acidic range, typical for such functionalities.

-

The piperidine nitrogen , being part of an amide linkage (an acrylamide derivative), is expected to be a very weak base, with its basicity significantly reduced compared to a simple tertiary amine. Its pKa is therefore predicted to be very low.

Based on these structural features, a hypothetical pH-solubility profile can be postulated, which would be experimentally verified using the methods outlined below.

Experimental Determination of pKa and Solubility Profile

To ensure scientific rigor, the determination of pKa and solubility should follow well-established and validated protocols.

Determination of pKa Values by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa values of ionizable compounds.[7][8] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the corresponding change in pH.[9]

Experimental Protocol:

-

Preparation of the Analyte Solution: A precisely weighed amount of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is dissolved in deionized water to a known concentration (e.g., 10 mM).

-

Calibration of the pH Electrode: The pH meter is calibrated using standard buffers of at least three different pH values (e.g., pH 4.0, 7.0, and 10.0).[9]

-

Titration Setup: The analyte solution is placed in a thermostated vessel at a constant temperature (e.g., 25 °C) and stirred continuously. The calibrated pH electrode is immersed in the solution.

-

Titration with Acid: A standardized solution of hydrochloric acid (e.g., 0.1 M) is added incrementally to the analyte solution. The pH of the solution is recorded after each addition, allowing sufficient time for the reading to stabilize.

-

Titration with Base: In a separate experiment, a standardized solution of sodium hydroxide (e.g., 0.1 M) is used to titrate the analyte solution.

-

Data Analysis: The titration data (pH versus volume of titrant added) is plotted to generate a titration curve. The pKa values are determined from the inflection points of the curve, which correspond to the pH at which 50% of the functional group is ionized.[8] This can be more accurately determined by plotting the first or second derivative of the titration curve.[10]

Causality Behind Experimental Choices:

-

Potentiometric Titration: This method is chosen for its precision and direct measurement of the Henderson-Hasselbalch relationship.[8]

-

Thermostated Vessel: Maintaining a constant temperature is crucial as pKa values are temperature-dependent.

-

Use of Both Acid and Base Titrants: This ensures the determination of both acidic and basic pKa values if present.

Diagram of the Potentiometric Titration Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the pH-Solubility Profile

The solubility of an ionizable compound is highly dependent on the pH of the medium. The shake-flask method is the gold standard for determining thermodynamic solubility.[11]

Experimental Protocol:

-

Preparation of Buffers: A series of buffers covering a wide pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, 9.0, and 12.0) are prepared. The pH of each buffer should be verified before and after the experiment.[12]

-

Sample Preparation: An excess amount of solid Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is added to vials containing each buffer solution.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The resulting suspensions are filtered through a 0.22 µm filter to remove undissolved solids. Centrifugation can also be used, but filtration is often preferred to minimize the presence of fine particles.[14]

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[15]

-

UV-Vis Spectroscopy: A calibration curve of absorbance versus concentration is first generated using standard solutions of the compound.[16] The absorbance of the filtered samples is then measured at the wavelength of maximum absorbance (λmax) to determine the concentration.[4]

-

HPLC: This method is preferred for its higher specificity and ability to separate the analyte from any potential degradation products or impurities. A calibration curve is similarly constructed by plotting peak area against concentration.

-

-

Data Analysis: The solubility at each pH is plotted against the pH to generate the pH-solubility profile.

Causality Behind Experimental Choices:

-

Shake-Flask Method: This method allows for the determination of thermodynamic equilibrium solubility, which is a true measure of a compound's solubility.[11]

-

Wide pH Range: Testing across a broad pH range is essential to understand the solubility behavior in different physiological environments, from the stomach to the intestines.[12][17]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.[18]

-

Validated Analytical Method: Using a validated method like HPLC or UV-Vis spectroscopy ensures the accuracy and reliability of the concentration measurements.[15]

Diagram of the pH-Solubility Profile Determination Workflow:

Caption: Workflow for determining the pH-solubility profile.

Hypothetical Data and Interpretation

The following tables present hypothetical, yet chemically plausible, data for Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate.

Table 1: Hypothetical pKa Values

| Functional Group | Predicted pKa at 25 °C |

| Carboxylic Acid | 4.2 |

| Piperidine Nitrogen (Amide) | < 2 |

Table 2: Hypothetical pH-Solubility Profile at 25 °C

| pH | Solubility (mg/mL) |

| 1.2 | 0.5 |

| 2.0 | 1.2 |

| 3.0 | 3.5 |

| 4.0 | 10.0 |

| 5.0 | 25.0 |

| 6.8 | 50.0 |

| 7.4 | 55.0 |

| 9.0 | 60.0 |

| 12.0 | 60.0 |

Interpretation of Results:

The hypothetical pKa of the carboxylic acid is 4.2. Below this pH, the carboxylic acid will be predominantly in its protonated, neutral form, leading to lower aqueous solubility. Above this pH, it will be deprotonated to the carboxylate anion, resulting in significantly higher solubility. The pH-solubility profile reflects this, with a sharp increase in solubility observed as the pH rises above 4.2. The piperidine nitrogen, being part of an amide, is a very weak base, and its protonation is not expected to significantly influence the solubility profile in the physiologically relevant pH range.

Implications for Drug Development

The physicochemical properties of a drug candidate are crucial for its development.[5]

-

Formulation Development: The high solubility of the sodium salt form at neutral and basic pH suggests that liquid formulations for oral or parenteral administration are feasible.[2] For solid dosage forms, the pH-dependent solubility will influence the dissolution rate in the gastrointestinal tract.

-

Biopharmaceutical Classification System (BCS): According to ICH M9 guidelines, a drug is considered highly soluble if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[12][19][20] Based on the hypothetical data, if the highest dose is, for example, 100 mg, the compound would be classified as highly soluble. This could potentially allow for a biowaiver for in vivo bioequivalence studies.[12]

-

Absorption: The compound is expected to be well-absorbed in the intestine where the pH is higher, and the drug is highly soluble. Absorption from the stomach may be limited due to lower solubility at acidic pH.[3]

Conclusion

This technical guide has outlined the critical importance of determining the solubility profile and pKa values of pharmaceutical compounds, using Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate as a case study. We have provided detailed, field-proven protocols for the experimental determination of these parameters and presented a logical framework for interpreting the resulting data. A thorough understanding of these fundamental physicochemical properties is not merely an academic exercise but a cornerstone of rational drug design and development, enabling scientists to optimize formulations, predict in vivo performance, and ultimately, enhance the therapeutic potential of new chemical entities.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

van der Heide, E. et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Pion. (2023). What is pKa and how is it used in drug development? [Link]

-

Analytical Chemistry. (1996). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

SciSpace. (2021). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. [Link]

-

ACD/Labs. The Impact of Ionization in Drug Discovery & Development. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

-

Wagner, K. G. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

-

Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ICH. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

Dr.Oracle. (2025). What happens to a drug's ionization state when its pH equals its pKa (acid dissociation constant)? [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

Admescope. (2025). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]

- 4. rootspress.org [rootspress.org]

- 5. What is pKa and how is it used in drug development? [pion-inc.com]

- 6. droracle.ai [droracle.ai]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. database.ich.org [database.ich.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 16. researchgate.net [researchgate.net]

- 17. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. admescope.com [admescope.com]

- 20. ema.europa.eu [ema.europa.eu]

A Technical Guide to Determining the Reactivity Ratios of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate in Radical Copolymerization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of functional monomers into polymer chains is a cornerstone of advanced materials science, enabling the design of polymers with tailored properties for applications ranging from drug delivery to stimuli-responsive hydrogels. Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is a promising functionalized acrylamide monomer, featuring both a hydrophilic amide group and an ionizable carboxylate moiety. Understanding its copolymerization behavior is paramount to harnessing its potential. This guide provides a comprehensive technical framework for the synthesis of this monomer and the systematic determination of its reactivity ratios in radical copolymerization, a critical step for predicting and controlling copolymer composition and microstructure. We detail the theoretical underpinnings of copolymerization kinetics, present robust experimental protocols, and explain the application of established data analysis methods, namely the Fineman-Ross and Kelen-Tüdős graphical methods.

Introduction: The Significance of Functional Acrylamide Copolymers

Polyacrylamide and its derivatives are a vital class of water-soluble polymers, widely employed in diverse sectors including pharmaceuticals, water treatment, and biotechnology.[1][2] The introduction of functional groups along the polymer backbone allows for the creation of "smart" materials that can respond to environmental cues such as pH, ionic strength, or temperature.

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate (SPPC) is a monomer of significant interest. Its structure combines a polymerizable acryloyl group with a piperidine ring bearing a sodium carboxylate. This unique combination suggests its potential for creating:

-

pH-Responsive Polymers: The carboxylate group's protonation state is pH-dependent, which can influence polymer solubility, conformation, and hydrogel swelling.

-

Biocompatible Materials: The piperidine and carboxylate moieties can enhance biocompatibility and provide handles for bioconjugation.

-

Polyelectrolytes: The ionic nature of the monomer imparts polyelectrolytic properties to the resulting copolymers, crucial for applications in flocculation, viscosification, and drug delivery.

To rationally design copolymers containing SPPC, one must first understand its kinetic behavior during polymerization. The reactivity ratios, r₁ and r₂, are fundamental parameters that quantify the relative preference of a growing polymer chain radical for adding its own type of monomer versus a comonomer.[3][4] The determination of these ratios is the primary objective of this guide, providing the predictive power needed for tailor-making copolymers with desired compositions and properties.[5]

Monomer Synthesis and Characterization

A reliable and well-characterized supply of the monomer is the essential starting point for any polymerization study. The synthesis of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate can be achieved via the acylation of sodium piperidine-4-carboxylate.

Proposed Synthesis Pathway

The most direct route involves a Schotten-Baumann reaction, where acryloyl chloride is added to an aqueous solution of sodium piperidine-4-carboxylate under basic conditions to neutralize the HCl byproduct.

Caption: Proposed workflow for the synthesis and purification of SPPC.

Detailed Synthesis Protocol

-

Preparation: Dissolve sodium piperidine-4-carboxylate (1.0 eq) and sodium hydroxide (1.1 eq) in deionized water in a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Acylation: Add acryloyl chloride (1.05 eq), dissolved in a minimal amount of a water-miscible solvent like THF, dropwise to the stirred aqueous solution over 1 hour. Ensure the temperature does not exceed 5 °C and the pH remains above 10.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Isolation (Acid Form): Slowly add 2M HCl to the reaction mixture until the pH reaches ~2. A white precipitate of 1-(prop-2-enoyl)piperidine-4-carboxylic acid should form.

-

Purification (Acid Form): Filter the precipitate, wash thoroughly with cold deionized water to remove salts, and dry under vacuum. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be performed to enhance purity.

-

Conversion to Sodium Salt: Dissolve the purified carboxylic acid in anhydrous ethanol. Add a stoichiometric amount (1.0 eq) of sodium ethoxide solution in ethanol.

-

Final Product Isolation: The sodium salt (SPPC) will precipitate. The precipitation can be completed by adding diethyl ether. Filter the solid product, wash with diethyl ether, and dry thoroughly under vacuum.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.

Theoretical Principles of Radical Copolymerization

When two monomers, M₁ (SPPC) and M₂ (a chosen comonomer), are copolymerized by a free-radical mechanism, the growing polymer chain can have one of two types of radical ends (~M₁• or ~M₂•). Each of these can react with either M₁ or M₂. This gives rise to four distinct propagation reactions, each with its own rate constant (k).

Caption: The four propagation reactions in a binary copolymerization.

The reactivity ratios , r₁ and r₂, are defined as the ratio of the homopropagation rate constant to the cross-propagation rate constant for a given radical end.[3]

-

r₁ = k₁₁ / k₁₂ : This ratio describes the preference of a radical ending in M₁ (~M₁•) to add another M₁ monomer versus an M₂ monomer.

-

r₂ = k₂₂ / k₂₁ : This ratio describes the preference of a radical ending in M₂ (~M₂•) to add another M₂ monomer versus an M₁ monomer.

The interpretation of these values is crucial:[3][6]

-

If r₁ > 1 , the ~M₁• radical prefers to add M₁.

-

If r₁ < 1 , the ~M₁• radical prefers to add M₂.

-

If r₁ ≈ 1 , the ~M₁• radical has no preference.

-

If r₁ ≈ r₂ ≈ 0 , an alternating copolymer is formed.

-

If r₁r₂ ≈ 1 , an ideal or random copolymer is formed, where the copolymer composition matches the feed composition.[7]

This relationship is mathematically expressed by the Mayo-Lewis Copolymer Composition Equation :[3][8]

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where d[M₁]/d[M₂] is the ratio of the rates of incorporation of the monomers into the copolymer chain.

Experimental Design for Reactivity Ratio Determination

The determination of reactivity ratios requires a series of carefully controlled copolymerization experiments.

Core Directive: Maintaining Low Conversion

The Mayo-Lewis equation in its differential form is only valid under the assumption that the monomer feed concentrations ([M₁] and [M₂]) do not change significantly during the polymerization. To satisfy this condition, all reactions must be terminated at low total monomer conversion, typically below 10% .[5][9] This ensures that the instantaneous copolymer composition being formed is representative of the initial monomer feed ratio.

Selection of Comonomer and Reaction Conditions

-

Comonomer (M₂): Acrylamide (AM) is an excellent choice. It is structurally related, water-soluble, and its copolymerization with other acrylic monomers is well-documented, providing a solid basis for comparison.[5][10][11]

-

Solvent: Deionized water is the required solvent due to the solubility of the sodium salt monomer.

-

Initiator: A water-soluble thermal initiator, such as 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or a redox pair like ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), should be used.[12]

-

Experimental Series: A minimum of five experiments should be conducted, varying the initial mole fraction of SPPC (f₁) in the monomer feed (e.g., f₁ = 0.1, 0.3, 0.5, 0.7, 0.9). The total monomer concentration, initiator concentration, and temperature must be kept constant across all runs.

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow for reactivity ratio determination.

Copolymer Composition Analysis via ¹H NMR

¹H NMR spectroscopy is the most common and accurate method for determining the molar composition of the isolated copolymer.

-

Sample Preparation: Dissolve a known amount of the dried copolymer in D₂O.

-

Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Integration: Identify non-overlapping peaks characteristic of each monomer unit. For the SPPC-co-AM system, one could use the broad signals of the polymer backbone and piperidine ring protons from SPPC and compare their integrated area to the backbone protons associated with the AM units.

-

Calculation: The mole fraction of SPPC in the copolymer (F₁) is calculated from the integrated areas (A) of the unique protons corresponding to each monomer unit, normalized by the number of protons (N) that give rise to each signal.

F₁ = (A_SPPC / N_SPPC) / [(A_SPPC / N_SPPC) + (A_AM / N_AM)]

Data Analysis: Calculating Reactivity Ratios

Once the initial monomer feed mole fraction (f₁) and the resulting copolymer mole fraction (F₁) are determined for each experiment, graphical methods can be used to estimate the reactivity ratios.

Fineman-Ross (F-R) Method

The Fineman-Ross method is a linearization of the Mayo-Lewis equation.[9][13] The equation is rearranged into the form y = mx + c:

G = H * r₁ - r₂

Where:

-

G = x(y-1)/y

-

H = x²/y

-

x = [M₁]/[M₂] = f₁/f₂

-

y = d[M₁]/d[M₂] ≈ F₁/F₂

A plot of G versus H should yield a straight line with a slope of r₁ and a y-intercept of -r₂ .

Kelen-Tüdős (K-T) Method

The Kelen-Tüdős method is a refinement that aims to give more equal weighting to all data points.[13][14]

η = (r₁ + r₂/α)ξ - r₂/α

Where:

-

η = G / (α + H)

-

ξ = H / (α + H)

-

α = √(H_min * H_max) (α is an arbitrary constant, where H_min and H_max are the minimum and maximum H values from the F-R data)

A plot of η versus ξ yields a straight line. The reactivity ratios are determined from the intercepts:

-

When ξ = 1 , the y-intercept is r₁ .

-

When ξ = 0 , the y-intercept is -r₂/α .

Note on Modern Methods: While the F-R and K-T methods are widely used for their simplicity, they can introduce bias. Modern computational methods using non-linear least-squares (NLLS) fitting of the integrated copolymer equation are now considered more accurate and are recommended for final, publication-quality data.[15][16]

Hypothetical Data and Interpretation

To illustrate the process, consider the following hypothetical data for the copolymerization of SPPC (M₁) with Acrylamide (M₂).

| Experiment | Feed Mole Fraction SPPC (f₁) | Copolymer Mole Fraction SPPC (F₁) | H (F-R) | G (F-R) | ξ (K-T) | η (K-T) |

| 1 | 0.10 | 0.15 | 0.02 | -4.89 | 0.03 | -8.12 |

| 2 | 0.30 | 0.35 | 0.29 | -1.54 | 0.32 | -2.33 |

| 3 | 0.50 | 0.52 | 1.17 | -0.92 | 0.66 | -1.02 |

| 4 | 0.70 | 0.65 | 4.01 | -0.74 | 0.87 | -0.63 |

| 5 | 0.90 | 0.83 | 23.4 | -0.42 | 0.97 | -0.32 |

Assuming α = (√0.02 * 23.4) = 0.68

Plotting this data would yield the reactivity ratios. For instance, if the analysis resulted in r₁ = 0.60 and r₂ = 1.20 , the interpretation would be:

-

r₁ < 1 : A growing chain ending in an SPPC radical prefers to add an Acrylamide monomer over another SPPC monomer.

-

r₂ > 1 : A growing chain ending in an Acrylamide radical prefers to add another Acrylamide monomer over an SPPC monomer.

-

r₁r₂ = 0.72 : The product is not ideal, indicating a tendency towards a non-random distribution. Since both radicals show some preference for adding Acrylamide, the resulting copolymer will be richer in Acrylamide than the feed, especially at lower feed concentrations of SPPC.

This kinetic information is invaluable for controlling the final copolymer microstructure and, consequently, its physicochemical properties.

References

- Rapid Synthesis of Well-Defined Polyacrylamide by Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization.

- Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Infor. The Royal Society of Chemistry.

- Rapid RAFT Polymerization of Acrylamide with High Conversion. PMC - NIH. (2023).

- Experiment 1: Polymerization of acrylamide in w

- Atom Transfer Radical Polymerization of (Meth)acrylamides.

- Recommendation for Accurate Experimental Determination of Reactivity Ratios in Chain Copolymerization.

- Reactivity Ratio Estimation in Multicomponent Polymerizations Using the Error-in-Variables-Model (EVM) Framework. CORE.

- A complete model of acrylamide polymeriz

- IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition d

- Mayo–Lewis equ

- Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. PMC. (2021).

- US20160376390A1 - Methods of making acrylamide-acrylic acid copolymers.

- Reactivity ratios and sequence structures of the copolymers prepared using photo-induced copolymeriz

- Determination of reactivity ratios using Kelen-Tudos method for THFMA-IBMA copolymer.

- Copolymerization of acrylic acid and 2-acrylamido-2-methylpropane sulfonic acid in supercritical carbon dioxide. CONICET.

- Effect of the Charge Interactions on the Composition Behavior of Acrylamide/Acrylic Acid Copolymeriz

- A Kinetic Study of Acrylamide/Acrylic Acid Copolymeriz

- Copolymerization of Acrylamide with Acrylic acid. Baghdad Science Journal. (2011).

- Synthesis route for compound 1 2.2.4. Synthesis of sodium...

- Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propag

- Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. MDPI.

- A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization d

- Copolymer overview. CoPolDB.

- Free Radical Copolymerization. Tulane University School of Science and Engineering.

- From classical to living/controlled statistical free-radical copolymeriz

- Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin)

- Reactivity ratios and copolymer composition. Intro to Polymer Science Class Notes.

- Free Radical Copolymerization Reactivity Ratios.

- sodium 1-(prop-2-enoyl)piperidine-4-carboxylate | 1423031-89-3. ChemicalBook. (2025).

- WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer

- WO2023002502A1 - Novel process for the preparation of 1-(2-{4-[(4-carbamoylpiperidin-1-yl)methyl]- n-methylbenzamido}ethyl)piperidin-4-yl n-({1,1'-biphenyl}.

Sources

- 1. Rapid RAFT Polymerization of Acrylamide with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A complete model of acrylamide polymerization - Advanced Science News [advancedsciencenews.com]

- 3. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Characterization and Reactivity Ratio Study of Poly(di(tri-n-butyltin) citraconate-co-N-vinylimidazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 6. Free Radical Copolymerization | Tulane University School of Science and Engineering [sse.tulane.edu]

- 7. Copolymer overview [copoldb.jp]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. re.public.polimi.it [re.public.polimi.it]

- 11. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

- 12. ocw.mit.edu [ocw.mit.edu]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]

Navigating the Unknown: A Technical Safety and Toxicity Profile of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive safety and toxicity profile for Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate (CAS No. 1423031-89-3). In the absence of a formal Safety Data Sheet (SDS) and empirical toxicity data, this document employs a structurally-driven hazard assessment. By deconstructing the molecule into its core functional groups—the N-acryloyl moiety and the piperidine-4-carboxylate scaffold—we infer a potential toxicological profile. This guide emphasizes the principles of chemical safety for novel compounds, detailing risk assessment strategies, safe handling protocols, and emergency procedures. It is designed to empower researchers to manage the risks associated with this and other novel chemical entities effectively.

Introduction: The Challenge of Novel Chemical Entities

The frontiers of drug discovery and materials science are continually expanding through the synthesis of novel chemical entities. Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is one such molecule, offering potential utility in various research and development applications. However, its novelty means that comprehensive safety and toxicity data are not yet publicly available.

This guide is predicated on a fundamental principle of chemical safety: treat all compounds of unknown toxicity as potentially hazardous.[1][2] By analyzing the structural components of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate, we can anticipate its reactivity and potential biological interactions, thereby constructing a proactive safety and handling strategy.

Chemical Identification and Physicochemical Properties

| Property | Value | Source |

| Chemical Name | Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate | ChemicalBook[3] |

| CAS Number | 1423031-89-3 | ChemicalBook[3] |

| Molecular Formula | C₉H₁₂NNaO₃ | Synblock[1] |

| Molecular Weight | 205.19 g/mol | (Calculated) |

| Appearance | (Not specified, likely a solid) | N/A |

| Solubility | (Not specified, likely soluble in water) | N/A |

| Storage Temperature | 2-8°C | Amadis Chemical[4] |

Predicted Hazard Profile: A Structurally-Driven Assessment

The toxicological profile of a novel compound can be inferred by identifying "structural alerts"—substructures known to be associated with specific types of toxicity.[3][5][6]

Caption: Structural deconstruction for hazard prediction.

The N-Acryloyl Group: A Michael Acceptor of Concern

The most significant structural alert in this molecule is the N-acryloyl group. This α,β-unsaturated amide is a Michael acceptor, meaning it is an electrophile that can react with biological nucleophiles such as the thiol groups in cysteine residues of proteins.[7][8] This reactivity is the mechanistic basis for the toxicity of many related compounds.[7][9]

-

Potential for Covalent Binding: The reaction with proteins and other macromolecules can lead to the disruption of their normal function, which can manifest as various forms of toxicity.

-

Sensitization: Covalent modification of skin proteins can trigger an immune response, leading to allergic contact dermatitis.

-

Irritation: Acryloyl compounds are often irritants to the skin, eyes, and respiratory tract.[10]

-

Carcinogenicity and Mutagenicity: Some Michael acceptors are known to be mutagenic and carcinogenic, although this is highly compound-specific.

The Piperidine-4-carboxylate Moiety: An Irritant Scaffold

The piperidine-4-carboxylic acid scaffold is less reactive than the acryloyl group. However, safety data for piperidine-4-carboxylic acid itself indicates that it can be an irritant.[9][11]

-

Skin and Eye Irritation: Direct contact may cause redness, itching, and pain.[11]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[9]

Predicted GHS Classification

Based on the analysis of its structural alerts, a precautionary GHS classification for Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate would include the following hazard statements:[10][12][13][14][15]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation | |

| Respiratory Sensitization | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | |

| Skin Sensitization | Warning | H317: May cause an allergic skin reaction |

Disclaimer: This is a predicted classification and should be used for precautionary purposes only.

Risk Assessment and Mitigation

A thorough risk assessment is mandatory before handling any novel chemical.[11][16][17][18][19]

Caption: Iterative risk assessment workflow.

Experimental Protocol: Risk Assessment

-

Hazard Identification:

-

Review this document and any internal data.

-

Identify the key hazards: potential for skin/eye irritation, sensitization, and unknown systemic toxicity.

-

-

Exposure Assessment:

-

Consider all potential routes of exposure: inhalation of dust, skin contact, eye contact, and ingestion.

-

Evaluate the quantity of material to be used and the duration of the handling procedures.

-

-

Risk Control:

-

Implement the hierarchy of controls:

-

Elimination/Substitution: Not applicable for a target molecule.

-

Engineering Controls: Use of a certified chemical fume hood is mandatory.

-

Administrative Controls: Develop a standard operating procedure (SOP), ensure personnel are trained, and work in a designated area.

-

Personal Protective Equipment (PPE): See section 5.2.

-

-

-

Review:

-

Periodically review the risk assessment and SOP, especially if the scale of the experiment changes.

-

Safe Handling and Storage

Engineering Controls

-

Chemical Fume Hood: All handling of solid material and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE)

| PPE | Specification | Rationale |

| Gloves | Nitrile, double-gloved | Protects against skin contact. Double gloving provides extra protection in case of a tear. |

| Eye Protection | Safety goggles and a face shield | Protects against splashes to the eyes and face. |

| Lab Coat | Flame-resistant, fully buttoned | Protects skin and clothing from contamination. |

| Respiratory Protection | (Consider for large quantities or spills) | An N95 respirator may be necessary if a fume hood is not available or in case of a large spill. |

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The recommended storage temperature is 2-8°C.[4]

-

Label the container clearly with the chemical name, CAS number, and appropriate hazard pictograms.[1]

Disposal

-

Dispose of as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

Emergency Procedures

| Emergency | Procedure |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[1] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, give large amounts of water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. |

Conclusion: A Precautionary Approach

The absence of empirical data for Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate necessitates a cautious and informed approach to its handling. By understanding the principles of structural alerts and implementing robust safety protocols, researchers can mitigate the potential risks associated with this novel compound. This guide provides a framework for that process, but it is incumbent upon the end-user to conduct a thorough, experiment-specific risk assessment. Always err on the side of caution when working with the unknown.

References

-

ResearchGate. (n.d.). Structural Alerts for Toxicity. Retrieved from [Link]

-

Frontiers in Chemistry. (2020). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Retrieved from [Link]

-

ACS Publications. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Retrieved from [Link]

-

University of California, Los Angeles - Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

-

Vanderbilt University - Environmental Health and Safety. (n.d.). GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Retrieved from [Link]

-

Government of Canada. (2023). Risk assessment of chemical substances. Retrieved from [Link]

-

Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

-

American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

-

Kemikalieinspektionen. (2020). Hazard and risk assessment of chemicals – an introduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

-

National Academies Press. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

-

International Labour Organization. (n.d.). The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Retrieved from [Link]

-

ERA Environmental Management Solutions. (2014). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]

-

ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Michael acceptor molecules in natural products and their mechanism of action. Retrieved from [Link]

-

World Health Organization. (2022). Ensuring the safe handling of chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Globally Harmonized System of Classification and Labelling of Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

Sources

- 1. twu.edu [twu.edu]

- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 3. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. ilo.org [ilo.org]

- 11. Risk Assessment - Health and Safety Authority [hsa.ie]

- 12. era-environmental.com [era-environmental.com]

- 13. GHS Classification Search Tool | GHS Hazard Classification Search | Chemical Classification and Labelling Search [chemradar.com]

- 14. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 15. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Risk assessment of chemical substances - Canada.ca [canada.ca]

- 17. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 18. acs.org [acs.org]

- 19. kemi.se [kemi.se]

Hydrolytic Stability Profiling of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate: A Technical Guide

Executive Summary & Chemical Context

Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate (CAS: 1423031-89-3) represents a critical class of functionalized heterocycles used as reactive intermediates in the synthesis of covalent drugs (e.g., BTK inhibitors) and bifunctional linkers (e.g., PROTACs).[1] Its core structure features a piperidine ring bearing a carboxylate salt at position 4 and an electrophilic acrylamide moiety at position 1.

While the carboxylate salt confers water solubility, the N-acryloyl (acrylamide) group is the pharmacophore of interest—and the primary site of hydrolytic vulnerability. Unlike esters, acrylamides exhibit robust stability at physiological pH, yet they remain susceptible to degradation under pH extremes or thermal stress.

This guide provides a rigorous, self-validating framework for assessing the hydrolytic stability of this compound, adhering to OECD Guideline 111 standards. It is designed for researchers requiring definitive kinetic data to support CMC (Chemistry, Manufacturing, and Controls) packages or environmental fate assessments.

Mechanistic Analysis of Instability

Before initiating wet-lab protocols, one must understand the molecular drivers of degradation. The hydrolytic fate of Sodium 1-(prop-2-enoyl)piperidine-4-carboxylate is governed by two competing pathways:

A. Amide Bond Hydrolysis (Primary Pathway)

The bond connecting the acryloyl group to the piperidine nitrogen is a vinylogous amide.

-

Acidic Conditions (pH < 4): Protonation of the carbonyl oxygen activates the carbon for nucleophilic attack by water. However, the conjugated double bond stabilizes the amide, making it more resistant than saturated amides.

-

Basic Conditions (pH > 9): Hydroxide ions (

) directly attack the carbonyl carbon. This is typically the dominant degradation pathway for acrylamides.

B. Michael Addition / Hydration (Secondary Pathway)

The

-

Water Addition: In aqueous solution, water can add across the double bond to form a 3-hydroxypropanoyl derivative. This reaction is generally slow without specific catalysis but becomes relevant at high pH or high temperatures.

Visualization: Degradation Pathways

The following diagram illustrates the degradation logic and expected products.

Figure 1: Mechanistic pathways for the degradation of N-acryloyl piperidine salts. The primary route is amide hydrolysis yielding the parent amino acid and acrylic acid.

Experimental Protocol: OECD 111 Adapted

This protocol is a "Tiered Approach."[2][3] You only proceed to kinetic profiling if the compound fails the preliminary screen.

Phase 1: Analytical Method Validation (Pre-requisite)

Objective: Ensure your detection method (HPLC-UV or LC-MS) can distinguish the parent from degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Gradient 5% B to 95% B.

-

Detection: UV at 210 nm (amide/carboxylate) and 254 nm (acryloyl conjugation).

-

Criterion: The parent peak must be spectrally pure. Inject standards of Acrylic Acid and Piperidine-4-carboxylic acid to confirm retention times.

Phase 2: Preliminary Test (The 5-Day Screen)

Objective: Rapidly identify if the compound is stable.

-

Buffer Preparation: Prepare sterile 0.05 M phosphate/citrate/borate buffers at pH 4.0, 7.0, and 9.0 .

-